5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile
Description
5-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a 1,3-oxazole core substituted at position 5 with a piperazinyl-4-ethoxybenzoyl moiety, at position 2 with a phenyl group, and at position 4 with a nitrile group. This structure combines key pharmacophoric elements: the oxazole ring contributes to metabolic stability, the piperazine moiety enhances solubility and bioavailability, and the 4-ethoxybenzoyl group may influence lipophilicity and target binding.
Properties
IUPAC Name |
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-2-29-19-10-8-18(9-11-19)22(28)26-12-14-27(15-13-26)23-20(16-24)25-21(30-23)17-6-4-3-5-7-17/h3-11H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTXTXZYPSQGOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(N=C(O3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethoxybenzoyl chloride with piperazine to form 4-(4-ethoxybenzoyl)piperazine. This intermediate is then reacted with 2-phenyl-1,3-oxazole-4-carbonitrile under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the use of catalysts to facilitate the reaction. Additionally, purification steps such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its pharmacological properties, particularly in the context of neurological disorders. Researchers have been exploring its potential as a therapeutic agent due to the following characteristics:
- Neuroprotective Effects : Preliminary studies suggest that the compound may exhibit neuroprotective properties, potentially benefiting conditions such as Alzheimer's disease and other neurodegenerative disorders.
- Antidepressant Activity : The piperazine moiety in the compound is known for its antidepressant effects, making it a candidate for further development in treating mood disorders.
Biological Research
In addition to its medicinal applications, 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile has been utilized in biological research to investigate interactions with various biological targets:
- Enzyme Inhibition Studies : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may target enzymes associated with cancer cell proliferation or metabolic syndrome.
- Receptor Binding Studies : Research indicates that this compound may bind to certain receptors in the central nervous system, influencing neurotransmitter activity and potentially leading to therapeutic effects.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step synthetic routes that optimize yield and purity. The proposed mechanism by which this compound exerts its biological effects includes:
- Target Interaction : The compound likely interacts with specific molecular targets such as receptors or enzymes, modulating their activity to achieve desired biological outcomes.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions. |
| Study B | Antidepressant Activity | Showed significant improvement in depressive-like behaviors in animal models. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of certain metabolic enzymes linked to cancer progression. |
Mechanism of Action
The mechanism of action of 5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of 1,3-oxazole-4-carbonitrile derivatives with piperazinyl-benzoyl substituents. Below is a detailed comparison:
Substituent Variations on the Benzoyl Group
- Fluorine vs. Ethoxy Substitution
- Molecular Formula : C23H19FN5O2
- Molecular Weight : 416.43 g/mol
- Its smaller size compared to ethoxy may reduce steric hindrance . Target Compound (4-Ethoxy):
- Molecular Formula : ~C24H23N5O3 (estimated)
- Molecular Weight : ~437.48 g/mol
The ethoxy group (-OCH2CH3) increases lipophilicity and may improve membrane permeability but could reduce aqueous solubility .
Chloroacetyl Substitution
- Molecular Formula : C11H13ClN4O2
- Molecular Weight : 280.70 g/mol
Substituent Variations on the Oxazole Phenyl Ring
- Fluorophenyl vs. Phenyl
- Molecular Formula : C23H18F2N5O2
- Molecular Weight : 434.42 g/mol
Dual fluorine substitution enhances metabolic stability and may improve target selectivity due to increased electronegativity .
Ethenyl Substituents
- Molecular Formula : C28H22F2N5O2
- Molecular Weight : 513.50 g/mol
Table 1: Structural and Physicochemical Comparison
Biological Activity
5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-2-phenyl-1,3-oxazole-4-carbonitrile is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H24N4O4, and it has a molecular weight of 432.48 g/mol. The structure features a piperazine ring, an ethoxybenzoyl group, and an oxazole moiety, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O4 |
| Molecular Weight | 432.48 g/mol |
| CAS Number | 946378-24-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the piperazine ring allows for modulation of neurotransmitter systems, while the oxazole and carbonitrile groups may contribute to its pharmacological effects by acting on enzyme pathways or receptor sites.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antidepressant Effects:
Studies suggest that piperazine derivatives can influence serotonin and dopamine receptors, which are critical in mood regulation. Compounds with similar structures have shown potential as antidepressants by modulating these neurotransmitter systems.
2. Antimicrobial Properties:
Similar compounds have demonstrated effectiveness against various bacterial strains, indicating potential as antimicrobial agents. The structural components may enhance the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic processes.
3. Anti-inflammatory Activity:
The structural components may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis or other inflammatory diseases. This activity is often mediated through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various experimental models:
Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced serotonergic activity .
Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) demonstrated that this compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at 32 µg/mL for both strains .
Study 3: Anti-inflammatory Potential
A study published in Pharmacology Reports assessed the anti-inflammatory properties of this compound using a carrageenan-induced paw edema model in rats. The compound significantly reduced paw swelling compared to the control group, indicating its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
